molecular formula C24H24N2O4S2 B2932232 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide CAS No. 922387-68-6

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide

Cat. No.: B2932232
CAS No.: 922387-68-6
M. Wt: 468.59
InChI Key: HGPWCFNEFBYUEV-UHFFFAOYSA-N
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Description

The target compound is a benzothiazole-based amide featuring a 4,6-dimethyl-substituted benzo[d]thiazol-2-yl core, a furan-2-ylmethyl group, and a 4-(phenylsulfonyl)butanamide chain.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S2/c1-17-14-18(2)23-21(15-17)31-24(25-23)26(16-19-8-6-12-30-19)22(27)11-7-13-32(28,29)20-9-4-3-5-10-20/h3-6,8-10,12,14-15H,7,11,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPWCFNEFBYUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CO3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazole moiety, which is known for its diverse biological properties.
  • A furan ring that enhances its reactivity and potential biological interactions.
  • A sulfonamide group , which is often associated with antibacterial activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the benzothiazole derivative through cyclization reactions.
  • Coupling with furan and sulfonamide groups to form the final product.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzothiazole are known to inhibit cell proliferation in various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis and inhibit tumor growth effectively.

CompoundCell LineIC50 (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial potential of similar benzothiazole derivatives has been documented extensively. For example, compounds tested against Escherichia coli and Staphylococcus aureus have shown promising results with minimal inhibitory concentrations (MICs) in the range of 50 μg/mL.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : Compounds similar to this one have been shown to interact with DNA, leading to inhibition of replication and transcription.
  • Apoptosis induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Case Study on Antitumor Activity : A recent study evaluated the antitumor effects of a series of benzothiazole derivatives on HCC827 and NCI-H358 cell lines. The results demonstrated a significant reduction in cell viability at low concentrations, suggesting strong antitumor potential.
  • Case Study on Antimicrobial Efficacy : In another investigation, a panel of benzothiazole derivatives was screened for antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects, supporting further development as therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Modified Benzothiazole Substituents
  • Compound 1 (N-(4-Methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide): Structural Differences: Lacks the 6-methyl and furan-2-ylmethyl groups present in the target compound. Synthesis: Prepared via HATU/DIPEA-mediated coupling of 4-(phenylsulfonyl)butanoic acid with 4-methylbenzo[d]thiazol-2-amine, yielding 73% . Key Data: LCMS (m/z 375.3 [M+H]+); IR shows C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) bands .
  • Compounds 4–5 (N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl) derivatives): Structural Differences: Feature chloro and nitro substituents (electron-withdrawing groups) instead of dimethyl groups. Synthesis: Derived from Schiff base reactions with succinic/phthalic anhydrides, followed by recrystallization in ethanol . Implications: Electron-withdrawing groups may reduce metabolic stability compared to the target compound’s electron-donating dimethyl groups .
2.2. Derivatives with Alternative Heterocycles
  • Triazole Derivatives (Compounds 7–9 and 10–15) :

    • Structural Differences : Replace benzothiazole with 1,2,4-triazole cores. Retain phenylsulfonyl groups but incorporate fluorophenyl substituents.
    • Synthesis : Formed via sodium hydroxide-mediated cyclization of hydrazinecarbothioamides. Tautomerism between thiol and thione forms is observed .
    • Key Data : IR spectra lack C=O bands (confirming triazole formation) but retain C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) vibrations .
  • VU0500469 (N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide): Structural Differences: Includes a dimethylaminoethyl group instead of furan-2-ylmethyl. Synthesis: Alkylation with 2-bromo-N,N-dimethylethan-1-amine under basic conditions (46% yield) .
2.3. Sulfonyl-Containing Analogues
  • Compound 2 (4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide) :
    • Structural Differences : Substitutes phenylsulfonyl with 4-fluorophenylsulfonyl.
    • Synthesis : Similar to Compound 1, with 70% yield .
    • Implications : Fluorine introduction may improve metabolic resistance or binding affinity compared to the target’s unmodified phenylsulfonyl group .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Key Spectral Data (m/z or IR)
Target Compound Benzothiazole 4,6-Dimethyl, furan-2-ylmethyl N/A N/A
Compound 1 Benzothiazole 4-Methyl 73% LCMS m/z 375.3 [M+H]+
Compounds 4–5 Benzothiazole 4-Chloro-6-nitro N/A Melting points determined
Triazoles 7–9 1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonyl N/A IR νC=S: 1247–1255 cm⁻¹
VU0500469 Benzothiazole 4-Methyl, dimethylaminoethyl 46% LCMS m/z 460.4 [M+H]+
Compound 2 Benzothiazole 4-Methyl, 4-fluorophenylsulfonyl 70% LCMS m/z 393.3 [M+H]+ (estimated)

Key Findings and Implications

  • Electronic Effects : The target compound’s 4,6-dimethyl groups likely increase electron density at the benzothiazole core, enhancing stability compared to nitro/chloro analogues .
  • Solubility and Reactivity: The furan-2-ylmethyl group may reduce solubility relative to VU0500469’s dimethylaminoethyl chain but could improve interactions with hydrophobic targets .

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